N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride
Description
N-methyl-N-[2-(methylamino)ethyl]acetamide dihydrochloride is a substituted acetamide derivative featuring a tertiary amine structure with dual methyl and methylaminoethyl substituents. The dihydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical or agrochemical applications. The molecular formula is inferred as C₇H₁₆Cl₂N₂O, with a molecular weight of 227.12 g/mol (calculated).
Properties
Molecular Formula |
C6H16Cl2N2O |
|---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-6(9)8(3)5-4-7-2;;/h7H,4-5H2,1-3H3;2*1H |
InChI Key |
LZDAHSLLKBWYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCNC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Coupling with Protected Amino Acid Derivatives
- Reagents: Protected amino acid derivatives such as N-CBZ-glycine or N-BOC-glycine.
- Coupling Reagents: Dicyclohexylcarbodiimide (DCC) often with 1-hydroxybenzotriazole (HOBt) or other additives.
- Procedure: The amine intermediate is reacted with the protected amino acid in an inert solvent (e.g., chloroform or dichloromethane) in the presence of the coupling reagent to form the protected amide.
- Deprotection: The protecting groups (CBZ or BOC) are removed by catalytic hydrogenation (for CBZ) or acid treatment (for BOC) to yield the free amide.
- Example: Coupling of N-methyl-N-(2-methylaminoethyl)amine with N-CBZ-glycine using DCC in chloroform, followed by hydrogenation to remove CBZ, yields the target acetamide.
Method B: Direct Acylation with Chloroacetyl Chloride
- Reagents: Chloroacetyl chloride as the activated two-carbon acid derivative.
- Base: Triethylamine or other acid acceptors to neutralize HCl formed.
- Procedure: The amine intermediate is reacted with chloroacetyl chloride in an inert solvent (e.g., chloroform) at low temperature under nitrogen atmosphere. The reaction mixture is then warmed to ambient temperature and stirred until completion.
- Workup: The reaction mixture is quenched, basified, and extracted with organic solvents to isolate the crude amide, which is then purified.
- Example: Reaction of 1-(2-pyridinyl)-2-phenylethylamine with chloroacetyl chloride in the presence of triethylamine gave the corresponding 2-chloroacetamide, which upon further treatment yields the desired amide dihydrochloride salt.
Salt Formation and Purification
- The free base amide is dissolved in anhydrous ethanol or methanol and treated with gaseous hydrogen chloride to form the dihydrochloride salt.
- The salt is isolated by filtration and recrystallized from absolute ethanol or isopropanol.
- Drying under vacuum at elevated temperatures (e.g., 80°C for several days) yields a stable crystalline product.
Alternative Coupling Techniques
- Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with 1-hydroxybenzotriazole (HOBt) in dichloromethane at room temperature for 16–18 hours has been reported.
- This method allows coupling of N-methylglycine hydrochloride with carboxylic acid derivatives to form the amide bond efficiently.
- Purification is typically achieved by extraction and thin-layer chromatography.
Summary Table of Preparation Methods
| Method | Starting Materials | Reagents/Conditions | Key Steps | Yield/Notes |
|---|---|---|---|---|
| Method A | Protected amino acid (e.g., N-CBZ-glycine), amine intermediate | DCC, HOBt, inert solvent; deprotection by hydrogenation or acid | Coupling → deprotection → salt formation | High purity; common method for amino derivatives |
| Method B | Amine intermediate, chloroacetyl chloride | Triethylamine, chloroform, 0°C to RT, nitrogen atmosphere | Acylation → workup → salt formation | Effective for 2-chloroacetamide derivatives |
| Carbodiimide Coupling | N-methylglycine hydrochloride, carboxylic acid derivative | EDC·HCl, HOBt, dichloromethane, 20°C, 16–18 h | Coupling → extraction → purification | Mild conditions, good yields |
Analytical and Characterization Data (Selected Examples)
- Melting Point: Typically around 115–150°C for the dihydrochloride salt depending on purity and crystallization conditions.
- Spectroscopic Data:
- IR bands characteristic of amide carbonyl (~1700 cm⁻¹).
- NMR data showing methyl and methylene protons consistent with N-methyl and N-(2-methylaminoethyl) substituents.
- Mass Spectrometry: Molecular ion peaks consistent with the protonated molecular ion of the compound and its dihydrochloride salt.
Research Findings and Notes
- The preparation methods are well-established in patent literature and academic research, focusing on efficient amide bond formation.
- The choice between Method A and Method B depends on availability of starting materials and sensitivity of functional groups.
- Salt formation with hydrochloric acid enhances compound stability and facilitates purification.
- Carbodiimide coupling with additives like HOBt improves coupling efficiency and reduces side reactions.
- Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing yields and purity.
This comprehensive overview provides detailed preparation methods for N-methyl-N-[2-(methylamino)ethyl]acetamide dihydrochloride, supported by patent and academic literature data. The methods described ensure high purity and yield suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of N-methyl-N-[2-(methylamino)ethyl]acetamide oxide.
Reduction: Formation of N-methyl-N-[2-(methylamino)ethyl]acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Functional and Application Differences
- The dihydrochloride form ensures solubility in aqueous formulations .
- N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride: The cyclohexyl group imparts lipophilicity, making it suitable for lipid-based formulations or agrochemicals requiring prolonged environmental persistence .
- N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride: The ethynylphenyl group enables conjugation in click chemistry or as a radiolabeling precursor in diagnostics .
- 2-Amino-N-(trifluoroethyl)acetamide hydrochloride: Fluorinated analogs are often used in medicinal chemistry to enhance binding affinity and resistance to enzymatic degradation .
Research Findings and Stability
- Hydrogen Bonding and Crystal Structure : Acetamides with hydrochloride salts (e.g., ) exhibit strong N–H⋯O and C–H⋯O hydrogen bonding, stabilizing their crystalline forms. The dihydrochloride form of the target compound likely has enhanced ionic interactions, improving thermal stability .
- Toxicity and Handling : Unlike dimethylacetamide (DMAC, ), which is a neurotoxic solvent, the target compound’s dihydrochloride salt may reduce volatility and toxicity risks .
Q & A
Q. What are the standard synthetic routes for N-methyl-N-[2-(methylamino)ethyl]acetamide dihydrochloride, and what reaction conditions are typically employed?
The synthesis involves a two-step process:
- Step 1 : Reacting N-methylaminoethanol with acetic anhydride under controlled conditions to form N-[2-(methylamino)ethyl]acetamide. This step requires precise temperature control (typically 0–5°C) to minimize side reactions.
- Step 2 : Treating the intermediate with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability. Purification often involves recrystallization from ethanol or methanol .
Key considerations : Use anhydrous conditions to prevent hydrolysis of acetic anhydride, and monitor pH during salt formation to ensure stoichiometric HCl addition.
Q. Which spectroscopic methods are recommended for characterizing this compound, and what key spectral features should researchers focus on?
- NMR :
- ¹H NMR : Look for signals at δ 2.1–2.3 ppm (acetamide methyl group) and δ 2.5–3.0 ppm (methylamino and backbone CH₂ groups). The hydrochloride salt may broaden NH signals .
- ¹³C NMR : Peaks near 170 ppm (carbonyl carbon) and 35–45 ppm (methylamino carbons).
- FT-IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (N–H bend).
- Mass Spectrometry : Molecular ion peak at m/z 152.62 (C₅H₁₃ClN₂O·HCl) with fragmentation patterns reflecting cleavage at the amide bond .
Q. How does the hydrochloride salt form influence the compound's solubility and stability under different experimental conditions?
The hydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability is enhanced in acidic buffers (pH 3–5), but decomposition may occur in alkaline conditions or at elevated temperatures (>80°C). For long-term storage, keep the compound desiccated at –20°C .
Advanced Research Questions
Q. What strategies can be implemented to optimize the yield and purity of this compound in multi-step syntheses?
- Reaction Optimization :
- Use a molar excess of acetic anhydride (1.2–1.5 equiv) to drive the acylation reaction to completion.
- Employ dropwise addition of reactants to control exothermicity during Step 1.
- Purification :
- Recrystallize the hydrochloride salt using a 1:1 ethanol/water mixture to remove unreacted starting materials.
- For high-purity applications (>99%), use column chromatography with silica gel and a methanol/dichloromethane gradient .
Critical parameters : Monitor reaction progress via TLC (Rf ~0.3 in 10% methanol/DCM) and adjust solvent polarity during crystallization.
Q. What mechanistic insights exist regarding its participation in nucleophilic substitution reactions, and how can these be experimentally validated?
The methylamino group acts as a weak nucleophile, enabling SN2 reactions with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives. To validate:
- Kinetic Studies : Compare reaction rates in polar aprotic solvents (e.g., DMF) versus protic solvents.
- Stereochemical Analysis : Use chiral alkylating agents to track inversion/retention of configuration via CD spectroscopy or chiral HPLC .
Contradiction Alert : Conflicting reports on reaction regioselectivity may arise from competing alkylation at the amide nitrogen; use protecting groups (e.g., Boc) to direct reactivity .
Q. How should researchers address contradictions in biological activity data obtained from different assay systems for this compound?
- Assay-Specific Variables :
- In enzymatic assays (e.g., acetylcholinesterase inhibition), confirm that the hydrochloride salt does not alter buffer ionic strength, which may affect enzyme kinetics.
- For cell-based studies, verify membrane permeability using fluorescent analogs (e.g., BODIPY-labeled derivatives).
- Cross-Validation :
- Compare IC₅₀ values across orthogonal assays (e.g., SPR for binding affinity vs. functional assays).
- Use isotopic labeling (¹⁴C or ³H) to track metabolic stability in conflicting pharmacokinetic studies .
Data Analysis and Experimental Design
Q. How can researchers resolve discrepancies in oxidation reaction outcomes reported for this compound?
Discrepancies in oxidation products (e.g., amine → nitro vs. imine) may stem from:
- Oxidant Selection : KMnO₄ in acidic conditions yields nitro derivatives, while H₂O₂ in basic media forms imines.
- Reaction Monitoring : Use in-situ Raman spectroscopy to detect intermediate species.
Recommendation : Standardize reaction conditions (pH, temperature) and validate products via X-ray crystallography .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., 4EY7 for kinase targets).
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability.
Validation : Compare predicted binding energies with experimental SPR data. Adjust force fields (e.g., CHARMM36) to account for protonation states of the hydrochloride salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
